molecular formula C23H23N3O3 B2610830 N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide CAS No. 941870-37-7

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide

Cat. No. B2610830
CAS RN: 941870-37-7
M. Wt: 389.455
InChI Key: FPMCKRVCWXDBIT-UHFFFAOYSA-N
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Description

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide, also known as NPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis and Catalysis

A study by Lukashenko et al. (2017) developed a method for synthesizing derivatives based on reactions of naphthoquinone-1-methide precursors, demonstrating the compound's utility in organic synthesis processes Lukashenko, A. V., Osipov, D., Osyanin, V., & Klimochkin, Y.. Additionally, Yan-fang (2008) utilized nuclear magnetic resonance (NMR) for the complete assignment of a derivative, further supporting the compound's role in catalysis and reaction mechanism studies Cui Yan-fang.

Materials Science

Varghese et al. (2019) conducted density functional theory (DFT) studies on the nonlinear optical (NLO) properties of a naphthalene derivative, indicating its potential in photovoltaic device fabrication due to its significant hyperpolarizability Varghese, A., Abraham, I., & George, M..

Biological Activity

Research by Gardner et al. (2004) explored the effects of various N(1)-arylalkylpolyamines on cellular uptake mechanisms, revealing insights into the compound's interaction with biological systems Gardner, R. A., Delcros, J., Konate, F., Breitbeil, F., Martin, B., Sigman, M., Huang, M., & Phanstiel, O..

Environmental Applications

Lee and Gibson (1996) investigated the oxidation of toluene and ethylbenzene by naphthalene dioxygenase, highlighting the enzyme's utility in environmental remediation through the degradation of hydrocarbons Lee, K., & Gibson, D..

Medical Imaging

Murphy et al. (1990) synthesized and characterized iodobenzamide analogues, including structures with naphthalene, for potential D-2 dopamine receptor imaging, demonstrating the compound's application in neuroscience and diagnostic imaging Murphy, R., Kung, H., Kung, M., & Billings, J..

properties

IUPAC Name

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-23(18-9-5-10-19(15-18)26(28)29)24-16-22(25-13-3-4-14-25)21-12-6-8-17-7-1-2-11-20(17)21/h1-2,5-12,15,22H,3-4,13-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMCKRVCWXDBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide

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